1-(3,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Description
1-(3,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3,5-difluorobenzyl chloride with 3-phenylthieno[3,2-d]pyrimidine-2,4-dione in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed
Properties
Molecular Formula |
C19H12F2N2O2S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H12F2N2O2S/c20-13-8-12(9-14(21)10-13)11-22-16-6-7-26-17(16)18(24)23(19(22)25)15-4-2-1-3-5-15/h1-10H,11H2 |
InChI Key |
NUPGRJZSPZXZHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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